![molecular formula C17H16N2O4 B12938153 Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-90-2](/img/structure/B12938153.png)
Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a methoxyphenyl group and a benzoic acid moiety linked through an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-methoxyphenyl isocyanate with 3-aminobenzoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-(3-(4-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid.
Reduction: Formation of 3-(3-(4-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)benzoic acid.
Substitution: Formation of substituted derivatives such as 3-(3-(4-Nitrophenyl)-2-oxoimidazolidin-1-yl)benzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-(4-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
- 3-(3-(4-Nitrophenyl)-2-oxoimidazolidin-1-yl)benzoic acid
- 3-(3-(4-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)benzoic acid
Uniqueness
3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets.
This detailed article provides a comprehensive overview of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
651748-90-2 |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
3-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H16N2O4/c1-23-15-7-5-13(6-8-15)18-9-10-19(17(18)22)14-4-2-3-12(11-14)16(20)21/h2-8,11H,9-10H2,1H3,(H,20,21) |
Clave InChI |
XMEAARKILYWJDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



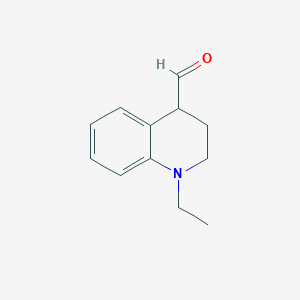
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
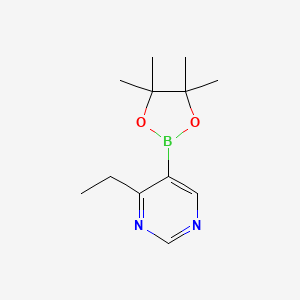
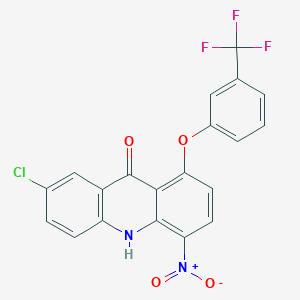
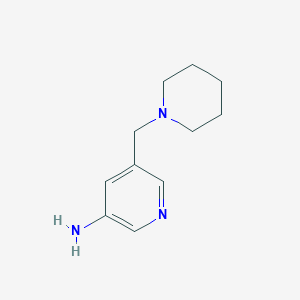
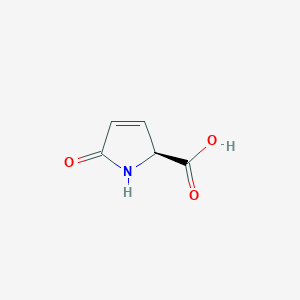
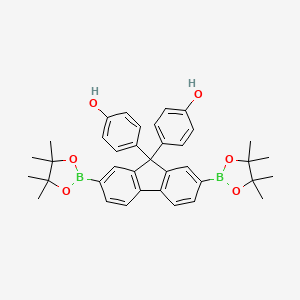
![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)
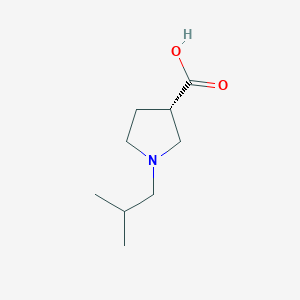
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12938138.png)
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)

